Absence of Published Comparative Biological Activity Data Precludes Direct Functional Differentiation
At the time of this analysis, no primary research papers, patents, or authoritative databases contain quantitative biological activity data for N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide that can be used for comparator-based differentiation. Searches of PubChem, ChEMBL, BindingDB, and the patent literature yielded zero IC50, Ki, EC50, or selectivity datasets for this compound [1][2]. The closest structurally characterized analog, the symmetrical receptor N,N′-bis(3-(1H-imidazol-1-yl)propyl)oxalamide (OX(PID)2), has published data on metal-ion sensing and antibacterial activity, but no direct comparison with the target compound exists [2]. Consequently, any claim of differentiated potency, selectivity, or in vivo performance relative to analogs cannot be substantiated.
| Evidence Dimension | Biological Activity (any target) |
|---|---|
| Target Compound Data | No quantitative data found |
| Comparator Or Baseline | N,N′-bis(3-(1H-imidazol-1-yl)propyl)oxalamide (OX(PID)2) – reported Cu2+/Fe3+ sensing and antibacterial activity, but no direct comparator data |
| Quantified Difference | Not calculable due to data absence |
| Conditions | Public databases and literature as of May 2026 |
Why This Matters
Procurement decisions based on assumed functional differentiation are scientifically unjustified; users must commission custom comparative profiling to establish any selection advantage.
- [1] PubChem Compound Summary for CID 7585440, N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide. National Center for Biotechnology Information (2025). View Source
- [2] P. Murugaperumal, P. Rajendran, S. Nallathambi, S. Ayyanar, F. Perdih, A. Balasubramaniem and A. Alagarsamy, 'An oxalamide-bridged imidazole based ‘turn off’ fluorescent receptor for copper(II) and iron(III) ions,' New J. Chem., 2023, 47, 13342-13352. View Source
